![molecular formula C8H12N2O2 B180565 Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 15803-27-7](/img/structure/B180565.png)
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the class of pyrazole carboxylic acids and derivatives. This compound features a pyrazole ring substituted with ethyl, methyl, and carboxylate groups, making it a versatile scaffold in organic synthesis and medicinal chemistry . Pyrazoles are known for their tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, typically involves the cyclization of hydrazines with 1,3-diketones or β-keto esters . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions . Additionally, eco-friendly methods utilizing heterogeneous catalysts and microwave-assisted reactions have been developed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic applications. It is studied for various biological activities:
- Antimicrobial Activity:
- The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.038 µmol/mL |
Escherichia coli | 0.067 µmol/mL |
Candida albicans | 0.020 µmol/mL |
- Anticancer Activity:
- Research indicates that it effectively inhibits the proliferation of cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 26.0 |
A549 | 49.85 |
PC-3 | 12.50 |
- Anti-inflammatory Effects:
- In vitro studies demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Agrochemicals
This compound is utilized in the synthesis of agrochemicals due to its efficacy in enhancing crop protection against pests and diseases. The compound serves as a building block for developing new pesticides and herbicides, contributing to improved agricultural productivity.
Industrial Applications
The compound is also employed in the production of dyes and other industrial chemicals. Its versatile chemical structure allows it to participate in various chemical reactions, making it useful for synthesizing complex organic compounds.
Antimicrobial Study
A study published in Acta Pharmaceutica evaluated the antimicrobial efficacy of various pyrazole derivatives, highlighting this compound as one of the most effective compounds in inhibiting pathogen growth.
Anticancer Evaluation
Research focused on different cancer cell lines demonstrated that this compound exhibited potent cytotoxicity against HeLa and A549 cells, suggesting its potential role in cancer therapy.
Anti-inflammatory Mechanism
A review article discussed how pyrazole derivatives can inhibit COX enzymes, emphasizing the relevance of this compound in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different tautomeric forms and reactivity profiles, making it a valuable scaffold in synthetic and medicinal chemistry .
Biological Activity
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with ethyl and methyl substituents. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, as the substituents influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may act as an inhibitor of specific enzymes or modulate receptor activity, which can lead to various therapeutic effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Staphylococcus aureus : MIC = 0.038 µmol/mL
- Escherichia coli : MIC = 0.067 µmol/mL
- Candida albicans : MIC = 0.020 µmol/mL
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa | 26.0 |
A549 | 49.85 |
PC-3 | 12.50 |
These findings indicate that the compound can inhibit cancer cell proliferation effectively, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study published in Acta Pharmaceutica evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. This compound was found to be one of the most effective compounds in this series .
- Anticancer Evaluation : Research conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity against HeLa and A549 cells, suggesting its potential role in cancer treatment .
- Anti-inflammatory Mechanism : A review article discussed the mechanism by which pyrazole derivatives can inhibit COX enzymes, highlighting the relevance of this compound in developing anti-inflammatory drugs .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJSKVAOLQEDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577320 |
Source
|
Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-27-7 |
Source
|
Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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